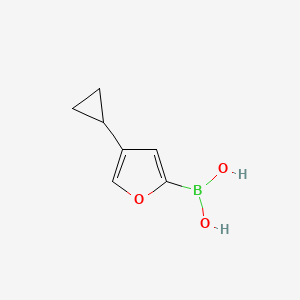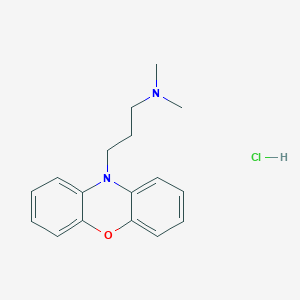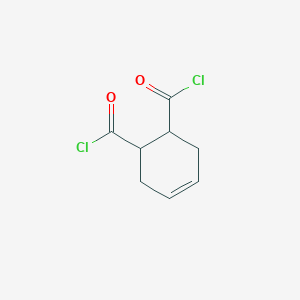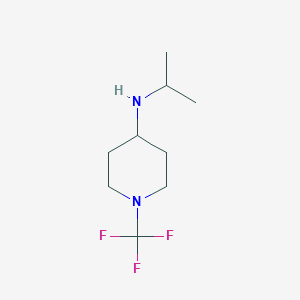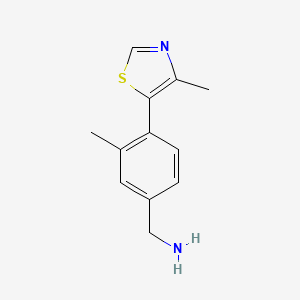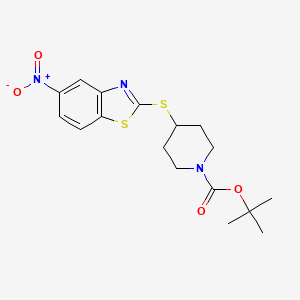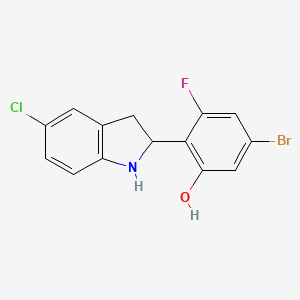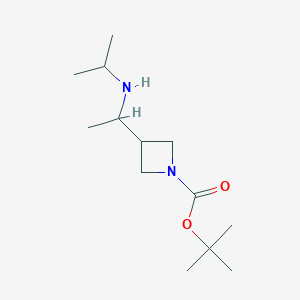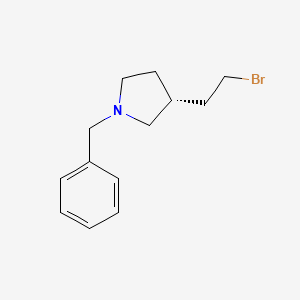
(R)-1-benzyl-3-(2-bromoethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyl group at the 1-position and a 2-bromoethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the 2-Bromoethyl Group: The 2-bromoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethanol or 2-bromoethylamine.
Industrial Production Methods: Industrial production methods for ®-1-benzyl-3-(2-bromoethyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include derivatives with new functional groups replacing the bromoethyl group.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include the corresponding ethyl-substituted pyrrolidine.
Wissenschaftliche Forschungsanwendungen
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biological molecules.
Vergleich Mit ähnlichen Verbindungen
®-1-Benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-hydroxyethyl)pyrrolidine: Similar structure but with a hydroxyethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-iodoethyl)pyrrolidine: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Uniqueness: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization compared to its chloro, hydroxy, and iodo analogs.
Eigenschaften
Molekularformel |
C13H18BrN |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
(3R)-1-benzyl-3-(2-bromoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI-Schlüssel |
XZCHWGJKCVLKTL-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CN(C[C@H]1CCBr)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1CCBr)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


